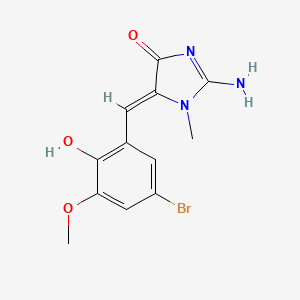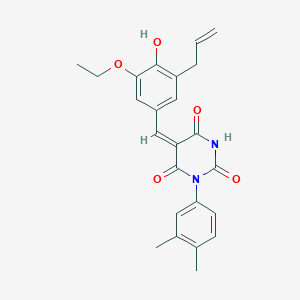![molecular formula C20H20N4OS B5909163 4-{[4-(cyclopentyloxy)benzylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5909163.png)
4-{[4-(cyclopentyloxy)benzylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(cyclopentyloxy)benzylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the triazole family and has a unique structure that makes it an attractive candidate for various research studies.
Mechanism of Action
The mechanism of action of 4-{[4-(cyclopentyloxy)benzylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood, and further research is needed to elucidate its mode of action. However, it is believed that this compound exerts its effects by inhibiting specific enzymes and proteins in the target cells. This inhibition leads to the disruption of various cellular processes, which ultimately leads to the death of the target cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[4-(cyclopentyloxy)benzylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol have been studied extensively. This compound has been shown to exhibit potent anticancer effects by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to possess antimicrobial and antiviral properties, making it a potential candidate for the development of new therapies for infectious diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{[4-(cyclopentyloxy)benzylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol in lab experiments include its high potency, selectivity, and specificity. However, this compound also has some limitations, including its high cost, low solubility, and potential toxicity. These limitations need to be considered when using this compound in lab experiments.
Future Directions
The future directions for the research on 4-{[4-(cyclopentyloxy)benzylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol are vast. Some of the potential areas of research include the development of new drugs and therapies, investigation of its mechanism of action, and exploration of its potential applications in various areas of scientific research. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
Conclusion:
In conclusion, 4-{[4-(cyclopentyloxy)benzylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is a promising compound that has gained significant attention in the field of scientific research. This compound has shown potential applications in various areas, including medicinal chemistry, infectious diseases, and drug development. Further research is needed to elucidate its mechanism of action, evaluate its safety and efficacy, and explore its potential applications in various areas of scientific research.
Synthesis Methods
The synthesis of 4-{[4-(cyclopentyloxy)benzylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol involves the reaction between 4-[4-(cyclopentyloxy)benzylidene]amino]-5-phenyl-4H-1,2,4-triazole-3-thiol and a suitable reagent. The reaction is carried out under specific conditions, and the product is purified using various techniques. The synthesis of this compound has been reported in the literature, and different methods have been proposed for its preparation.
Scientific Research Applications
4-{[4-(cyclopentyloxy)benzylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various areas of scientific research. This compound has shown promising results in the field of medicinal chemistry, where it has been investigated for its anticancer, antimicrobial, and antiviral properties. Additionally, this compound has been studied for its potential use in the development of new drugs and therapies.
properties
IUPAC Name |
4-[(E)-(4-cyclopentyloxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c26-20-23-22-19(16-6-2-1-3-7-16)24(20)21-14-15-10-12-18(13-11-15)25-17-8-4-5-9-17/h1-3,6-7,10-14,17H,4-5,8-9H2,(H,23,26)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCKMUJQLXVHET-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5909084.png)
![5-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5909093.png)
![2-imino-5-(3-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B5909098.png)
![5-{[2-methyl-1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909103.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909115.png)

![3-(allylthio)-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5909131.png)
![6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5909134.png)
![4-[(4-methoxy-3-methylbenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5909135.png)
![5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5909155.png)
![4-iodo-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide](/img/structure/B5909168.png)
![1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B5909174.png)

![4-methyl-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5909188.png)